molecular formula C16H11BrClN3O2S B14805252 2-(4-bromo-2-chlorophenoxy)-N-[(4-cyanophenyl)carbamothioyl]acetamide

2-(4-bromo-2-chlorophenoxy)-N-[(4-cyanophenyl)carbamothioyl]acetamide

Cat. No.: B14805252
M. Wt: 424.7 g/mol
InChI Key: KLIGIEBFCMKDLU-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-[(4-cyanophenyl)carbamothioyl]acetamide is an organic compound that features a complex structure with multiple functional groups, including bromine, chlorine, cyanide, and carbamothioyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[(4-cyanophenyl)carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 2-(4-bromo-2-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-cyanophenyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-[(4-cyanophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific

Properties

Molecular Formula

C16H11BrClN3O2S

Molecular Weight

424.7 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[(4-cyanophenyl)carbamothioyl]acetamide

InChI

InChI=1S/C16H11BrClN3O2S/c17-11-3-6-14(13(18)7-11)23-9-15(22)21-16(24)20-12-4-1-10(8-19)2-5-12/h1-7H,9H2,(H2,20,21,22,24)

InChI Key

KLIGIEBFCMKDLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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